Product packaging for 2,2,3-Trimethyl-4-pentenal(Cat. No.:)

2,2,3-Trimethyl-4-pentenal

Cat. No.: B13307309
M. Wt: 126.20 g/mol
InChI Key: CGJMHDFLIGBWTA-UHFFFAOYSA-N
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Description

Contextualization within Contemporary Organic Chemistry

α,β-Unsaturated aldehydes are a significant class of organic compounds characterized by a carbon-carbon double bond conjugated to an aldehyde functional group. lookchem.com This arrangement of alternating double and single bonds (C=C-C=O) results in a delocalized π-electron system that confers unique reactivity upon the molecule. nih.gov These compounds, also known as enals, are prevalent in nature and serve as versatile building blocks in synthetic organic chemistry. lookchem.comnist.gov Their structure allows for several modes of reaction, most notably nucleophilic additions, which can occur either at the carbonyl carbon (1,2-addition) or at the β-carbon (1,4-addition or conjugate addition). nih.govnih.gov

Highly branched alkenals represent a sub-category of these molecules, distinguished by the presence of multiple alkyl substituents, particularly near the reactive centers. This branching can introduce significant steric hindrance, which in turn influences the molecule's reactivity, selectivity in reactions, and physical properties. The study of such sterically demanding structures is crucial for understanding the limits and possibilities of synthetic reactions and for developing new catalysts and methodologies that can accommodate them.

Significance of Branched Alkenals in Advanced Synthetic Methodologies and Mechanistic Investigations

Branched alkenals are of considerable interest in the field of organic synthesis for constructing complex molecular architectures. Their structural complexity makes them valuable precursors in the total synthesis of natural products and pharmaceuticals. molaid.com The development of catalytic asymmetric methods to synthesize chiral, highly-substituted molecules often relies on the use of specialized branched substrates to probe the efficacy and stereoselectivity of new catalysts. spectrabase.com

Furthermore, these compounds are instrumental in mechanistic investigations. By systematically altering the substitution pattern on the alkenal framework, chemists can study how steric and electronic effects influence reaction pathways and transition states. thegoodscentscompany.com For instance, the presence of bulky groups can alter the regioselectivity of a reaction, favoring one product over another, thereby providing deep insights into the reaction mechanism. whiterose.ac.uk The synthesis and reaction of branched alkenals contribute to a more nuanced understanding of fundamental chemical principles, driving innovation in areas like catalysis and the development of stereoselective reactions. spectrabase.comwhiterose.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O B13307309 2,2,3-Trimethyl-4-pentenal

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

2,2,3-trimethylpent-4-enal

InChI

InChI=1S/C8H14O/c1-5-7(2)8(3,4)6-9/h5-7H,1H2,2-4H3

InChI Key

CGJMHDFLIGBWTA-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)C(C)(C)C=O

Origin of Product

United States

Mechanistic Investigations of Reactions Involving 2,2,3 Trimethyl 4 Pentenal and Relevant Analogues

Reaction Mechanisms in Complex Organic Synthesis

The unique structural features of 2,2,3-trimethyl-4-pentenal and related unsaturated aldehydes make them valuable substrates and intermediates in organic synthesis. Understanding the mechanisms of the reactions they participate in is crucial for controlling reaction outcomes and designing novel synthetic strategies.

Mechanistic Studies of Baeyer-Villiger Monooxygenases for Oxidative Transformations

Baeyer-Villiger monooxygenases (BVMOs) are a class of flavin-dependent enzymes that catalyze the Baeyer-Villiger oxidation, a reaction of significant importance in synthetic organic chemistry. researchgate.net These enzymes facilitate the insertion of an oxygen atom adjacent to a carbonyl group, converting ketones to esters and cyclic ketones to lactones. researchgate.net Mechanistic studies have revealed that the catalytic cycle of BVMOs involves the flavin adenine (B156593) dinucleotide (FAD) cofactor. lscollege.ac.in The process is initiated by the reduction of the FAD cofactor by NADPH, which then reacts with molecular oxygen to form a flavin-peroxide intermediate. lscollege.ac.in This intermediate acts as a nucleophile, attacking the carbonyl carbon of the ketone substrate to form a tetrahedral intermediate, often referred to as the Criegee intermediate. researchgate.net This intermediate then rearranges to form the corresponding ester or lactone. researchgate.net

BVMOs exhibit remarkable regioselectivity and enantioselectivity, making them powerful tools for green chemistry. nih.govacs.org The enzymes can also oxidize heteroatoms, such as in N-oxidation and sulfoxidation. researchgate.net The substrate scope of BVMOs is broad and includes linear, cyclic, aromatic, and bicyclic ketones and aldehydes. researchgate.net

Table 1: General Characteristics of Baeyer-Villiger Monooxygenase Classes

FeatureType 1 BVMOType 2 BVMO
Classification Class B FMOClass C FMO
Typical Substrates Cyclic ketonesLinear ketones
Cofactor FADFAD
Reductant NADPHNADPH

Intramolecular Decarbonylation Processes in β,γ-Unsaturated Aldehydes (e.g., 2,2-Dimethyl-3-butenal)

The thermal decomposition of β,γ-unsaturated aldehydes, such as 2,2-dimethyl-3-butenal (B3054106), can proceed through an intramolecular decarbonylation process to yield an alkene and carbon monoxide. For 2,2-dimethyl-3-butenal, the products are 2-methyl-2-butene (B146552) and carbon monoxide. researchgate.net

Theoretical studies on the gas-phase elimination kinetics of 2,2-dimethyl-3-butenal suggest a concerted mechanism. researchgate.net This type of reaction is believed to proceed through a cyclic transition state. researchgate.net For some unsaturated aldehydes, particularly α,β-unsaturated aldehydes under HCl catalysis, a polar concerted five-membered cyclic transition state has been proposed. researchgate.net

The decarbonylation of β,γ-unsaturated aldehydes typically follows first-order kinetics. researchgate.net The study of kinetic isotope effects (KIEs), where an atom is replaced by its heavier isotope, is a powerful tool for elucidating reaction mechanisms. wikipedia.org A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step. princeton.edu For decarbonylation reactions involving hydrogen transfer, substituting hydrogen with deuterium (B1214612) can lead to a significant primary KIE. snnu.edu.cn The magnitude of the KIE can provide insights into the nature of the transition state. princeton.edu For instance, a significant kH/kD value would support a mechanism where the C-H bond is cleaved in the rate-limiting step. Secondary kinetic isotope effects, where the bond to the isotope is not broken, can also provide valuable information about changes in hybridization at a particular atom during the reaction. wikipedia.org

Table 2: Kinetic Isotope Effects in Mechanistic Analysis

Type of KIEDescriptionTypical kH/kD ValuesMechanistic Insight
Primary Bond to the isotope is broken in the rate-determining step.> 2Indicates C-H bond cleavage is central to the rate-limiting step.
Secondary (α) Isotope is on the carbon undergoing rehybridization.0.8 - 1.2Probes changes in the transition state structure at the reaction center.
Secondary (β) Isotope is on a carbon adjacent to the reacting center.1.15 - 1.3Can indicate the development of positive charge (hyperconjugation).

Nicholas Reaction Mechanisms for Cyclic Compound Formation (e.g., involving 4-Pentenal)

The Nicholas reaction is a powerful method for the synthesis of complex molecules, which involves the stabilization of a propargylic cation by a dicobalt octacarbonyl complex. wikipedia.org This stabilization allows for the reaction of the cation with a wide range of nucleophiles. researchgate.net The reaction sequence begins with the complexation of a propargylic alcohol with dicobalt octacarbonyl. nrochemistry.com Treatment with a Lewis acid then generates a highly stable propargylic cation, with the positive charge delocalized onto the Co2(CO)6 moiety. wikipedia.org This cation can then be trapped by a nucleophile. Subsequent oxidative decomplexation removes the cobalt complex, yielding the final product. uwindsor.ca

The intramolecular version of the Nicholas reaction is particularly useful for the synthesis of cyclic compounds. nih.gov In this variation, the nucleophile is tethered to the alkyne-cobalt complex. Upon formation of the stabilized cation, the intramolecular nucleophile attacks, leading to cyclization. This strategy has been successfully employed in the synthesis of various cyclic ethers and other heterocyclic systems. For an analogue like 4-pentenal (B109682), it could be envisioned that after conversion of the aldehyde to a propargylic alcohol, an intramolecular Nicholas reaction could be employed to form a cyclic ether.

Atmospheric Chemistry and Degradation Mechanisms of Unsaturated Aldehydes

Unsaturated aldehydes are introduced into the atmosphere from both biogenic and anthropogenic sources. rsc.org Their degradation in the troposphere is a key aspect of atmospheric chemistry, influencing air quality and the formation of secondary pollutants. cristin.no The primary atmospheric loss processes for these compounds include photolysis and reactions with key atmospheric oxidants. cristin.no

The dominant degradation pathway for unsaturated aldehydes during the daytime is their reaction with hydroxyl (OH) radicals. researchgate.net At night, in the absence of sunlight, reaction with the nitrate (B79036) radical (NO3) becomes a significant removal process. researchgate.net Photolysis, the direct breakdown of the molecule by sunlight, can also be an important degradation route, particularly for aldehydes, leading to the formation of free radicals. cristin.no

The atmospheric oxidation of unsaturated aldehydes can lead to the formation of various secondary pollutants, including peroxyacyl nitrates (PANs), which are known eye irritants and phytotoxins. cristin.no These compounds can also contribute to the formation of tropospheric ozone and organic aerosols. The specific products and reaction pathways depend on the structure of the aldehyde and the atmospheric conditions.

Table 3: Primary Atmospheric Degradation Pathways for Unsaturated Aldehydes

PathwayPrimary Oxidant/ProcessTime of DaySignificance
Oxidation Hydroxyl Radical (OH)DaytimeMajor degradation route. researchgate.net
Oxidation Nitrate Radical (NO3)NighttimeImportant nocturnal loss process. researchgate.net
Photolysis SunlightDaytimeCan be a significant source of free radicals. cristin.no
Ozonolysis Ozone (O3)Day and NightCan play a role in the degradation of the C=C double bond. rsc.org

Photochemistry of Unsaturated Dicarbonyls (e.g., 4-oxo-2-pentenal) under Environmental Conditions

Unsaturated 1,4-dicarbonyl compounds, like 4-oxo-2-pentenal, are important atmospheric intermediates formed from the oxidation of aromatic compounds and furans. researchgate.netwhiterose.ac.ukrsc.org Their photochemical processing under sunlight is a major atmospheric sink, with lifetimes estimated to be around 10-15 minutes, significantly shorter than their reaction with hydroxyl (OH) radicals, which have lifetimes of over 3 hours. whiterose.ac.ukrsc.orgnih.gov Studies on both (E)- and (Z)-isomers of 4-oxo-2-pentenal have been conducted in large outdoor atmospheric simulation chambers to determine their photochemical loss rates and reaction products under natural sunlight conditions. whiterose.ac.ukrsc.orgnih.govresearchgate.net

The investigation into the photolysis of 4-oxo-2-pentenal reveals that it is a dominant removal pathway for this compound in the atmosphere. nih.gov Experimental evidence indicates that classical Norrish Type I or II processes are not the dominant reaction modes; instead, photoisomerization to a ketene (B1206846) is the primary pathway. whiterose.ac.uk

The predominant mechanism for the photochemical degradation of 4-oxo-2-pentenal involves photoisomerization into a ketene-enol intermediate. researchgate.netwhiterose.ac.ukrsc.orgresearchgate.net This process is initiated by the abstraction of a γ-hydrogen atom. whiterose.ac.ukrsc.orgnih.govresearchgate.net Upon absorbing solar radiation, the dicarbonyl compound is excited, leading to an intramolecular H-atom transfer. researchgate.net This photoisomerization of 2-butenedial, a related compound, in its first excited state has been shown to directly produce a ground state ketene-enol after non-radiative relaxation. researchgate.net The lifetime of the ketene-enol species derived from 4-oxo-2-pentenal in the dark has been determined to be approximately 235 seconds. whiterose.ac.ukrsc.orgnih.govresearchgate.net

Photochemical Loss Rates of Unsaturated 1,4-Dicarbonyls Relative to j(NO₂)
CompoundPhotochemical Loss Rate Ratio (j(compound)/j(NO₂))
(E)-2-butenedial0.14 (±0.02)
(E)-4-oxo-2-pentenal0.18 (±0.01)
(Z)-4-oxo-2-pentenal0.20 (±0.03)

Once formed, the ketene-enol intermediate is highly reactive and can undergo several unimolecular pathways. researchgate.net The primary route is a ring closure reaction to yield a furanone. whiterose.ac.ukrsc.orgresearchgate.net Specifically, 5-methyl-3H-furan-2-one has been identified as a major product from the photolysis of 4-oxo-2-pentenal. nih.govacs.org For 4-oxo-2-pentenal, furanone formation accounts for 30-42% of the products. whiterose.ac.ukrsc.orgnih.gov

Alternatively, the ketene-enol can undergo further unimolecular rearrangement, which can lead to the formation of other products. whiterose.ac.ukrsc.orgnih.gov For instance, in the photolysis of the related compound 2-butenedial, this rearrangement pathway subsequently forms maleic anhydride. whiterose.ac.ukrsc.orgnih.gov A minor channel, accounting for 10-15% of the reaction, appears to form carbon monoxide (CO) directly, which is presumed to occur via a molecular elimination route from an initial biradical intermediate. whiterose.ac.ukrsc.orgnih.gov

Major Photolysis Products and Yields for Unsaturated 1,4-Dicarbonyls
Parent CompoundProductYield (%)
(E)-2-butenedialFuranone30 - 42
(E)-2-butenedialMaleic anhydride12 - 14
4-oxo-2-pentenalFuranone30 - 42

Tropospheric Degradation Initiated by Radical Reactions (e.g., OH, NO₃)

In addition to photolysis, unsaturated aldehydes are removed from the troposphere through reactions with radical species. The hydroxyl radical (OH) is the primary oxidant during the daytime, while the nitrate radical (NO₃) becomes the most important atmospheric oxidant at night. researchgate.netnih.gov The reactions of these radicals with aldehydes can significantly impact air quality by contributing to the formation of secondary pollutants like ozone and secondary organic aerosols. copernicus.orgcopernicus.org

The reaction between OH radicals and aldehydes is a crucial process in atmospheric degradation. researchgate.net For alkenes, the reaction with OH can proceed via addition to the double bond or through hydrogen abstraction. nih.gov In the case of aldehydes, H-atom abstraction is a key pathway. This can occur at different positions within the molecule, including from the various alkyl groups and, notably, from the aldehydic C-H bond. researchgate.net

Similarly, the reaction of NO₃ radicals with aldehydes can proceed through addition to the C=C double bond or via hydrogen abstraction. acs.org For aromatic aldehydes, theoretical calculations and experimental evidence suggest that the reaction with NO₃ primarily occurs through the abstraction of the aldehydic hydrogen atom. copernicus.org In aqueous solutions, the reaction of NO₃ radicals with aldehydes also predominantly follows an H-atom abstraction mechanism. witpress.com

The molecular structure of an unsaturated aldehyde significantly influences its reaction rates with atmospheric radicals. For reactions with NO₃ radicals, the rate constants are highly dependent on the structure of the aldehyde. acs.org The presence of a carbonyl group alpha to a double bond tends to deactivate the addition of the NO₃ radical to that bond, making unsaturated aldehydes one to two orders of magnitude less reactive than their corresponding alkenes. researchgate.net Furthermore, the double bond may slightly deactivate H-atom abstraction from the aldehyde group when compared to saturated aldehydes. researchgate.net

Studies on a series of unsaturated aldehydes have shown a clear trend in reactivity with NO₃ radicals. The rate constant generally increases with the size of the alkyl chain. For instance, the room-temperature rate constant for the reaction of NO₃ with acrolein is 0.25 x 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹, while for trans-2-heptenal (B126707) it is 9.59 x 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹. researchgate.netacs.org Branching in the alkyl chain also affects reactivity, as seen with isomers of methyl-2-butenal. acs.org This structural dependence is critical for accurately predicting the atmospheric lifetimes of these compounds. acs.org

Room-Temperature Rate Constants for the Reaction of NO₃ Radicals with Various Unsaturated Aldehydes
AldehydeRate Constant (k) (x 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹)
Acrolein0.25 ± 0.04
Crotonaldehyde (2-Butenal)4.6 ± 1.3
trans-2-Pentenal28.8 ± 2.9
trans-2-Hexenal54.9 ± 9.5
trans-2-Heptenal95.9 ± 1.9
2-Methyl-2-butenal14.0 ± 2.8
3-Methyl-2-butenal19.1 ± 4.1

Inability to Generate Article on "this compound" Based on Provided Outline

Following a comprehensive search of scientific literature and chemical databases, it is not possible to generate the requested article on "this compound" in accordance with the provided outline. The core assertions within the outline, which dictate the specific applications and synthetic roles of this compound, are not substantiated by available chemical synthesis data.

The primary issue is a factual discrepancy between the specified starting material, this compound, and the chemical transformations described in the outline's subsections. For instance:

Regarding Section 4.4, Utility in the Preparation of Key Alcohols: The synthesis of the target molecule, 2-methyl-4-(2',2',3'-trimethyl-3'-cyclopenten-1'-yl)-4-penten-1-ol, is well-documented. However, the established synthetic pathways consistently identify α-campholene aldehyde as the precursor, not this compound. chemicalbook.comgoogle.comgoogle.com These are structurally distinct compounds.

Regarding Sections 4.1, 4.2, and 4.3: Extensive searches failed to yield any specific, documented examples of this compound being used as a strategic intermediate for the synthesis of functionalized hydroxy-alkenoic acids, complex natural products, or as a precursor for taxane (B156437) derivatives. The literature for taxane synthesis, a widely studied area, points to entirely different starting materials.

Because the fundamental premises of the user-provided outline are not supported by the scientific record found, generating an article that is both "thorough, informative, and scientifically accurate" while strictly adhering to the specified topics is unachievable. Proceeding would require presenting incorrect information, which contravenes the core requirement for accuracy. Therefore, the article cannot be created as requested.

Theoretical and Computational Chemistry Approaches to 2,2,3 Trimethyl 4 Pentenal Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties, from stable geometries to the likelihood of chemical reactions.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. nih.gov Instead of dealing with the complex many-electron wavefunction, DFT calculates the total energy of a system based on its electron density.

Geometry Optimization: One of the most common applications of DFT is geometry optimization. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface, representing the molecule's most stable structure. stackexchange.com The algorithm systematically adjusts atomic coordinates to minimize the forces acting on each atom until a stationary point is reached. researchgate.net For 2,2,3-trimethyl-4-pentenal, DFT can accurately determine key structural parameters.

Table 1: Predicted Structural Parameters of this compound from DFT Calculations

Parameter Bond/Angle Predicted Value
Bond Length C=O ~1.21 Å
C=C ~1.34 Å
C-C (aldehyde) ~1.51 Å
C-H (aldehyde) ~1.11 Å
Bond Angle C-C-O ~124°
C=C-C ~122°

Note: These are typical values for similar functional groups and would be precisely calculated for the specific molecule in a DFT study.

Energetic Profiles: DFT is also employed to map out energetic profiles, such as potential energy surfaces for bond rotations or reaction pathways. uci.edu By calculating the energy of the molecule at various geometries, researchers can understand conformational preferences and the energy changes that occur during a chemical transformation. researchgate.net This is crucial for analyzing the flexibility of the alkyl chain and the orientation of the pentenal group in this compound.

Understanding the mechanism of a chemical reaction requires identifying the transition state (TS), which is the highest energy point along the reaction coordinate. github.io The transition state represents the energetic bottleneck of a reaction, and its structure provides insight into the bond-making and bond-breaking processes.

Computational methods, particularly DFT, are used to locate these first-order saddle points on the potential energy surface. github.io Finding a transition state is computationally more demanding than optimizing a stable molecule, often requiring a good initial guess of the geometry. acs.orgchemrxiv.org Once the TS geometry is found, its energy can be compared to that of the reactants to calculate the activation energy or reaction barrier. This barrier is a critical factor in determining the rate of a reaction. For a reaction involving an α,β-unsaturated aldehyde, such as a nucleophilic addition, DFT can elucidate the structure of the transition state and the energy required to reach it. researchgate.net

Table 2: Hypothetical Reaction Barriers for Addition to an Unsaturated Aldehyde Calculated by DFT

Reaction Type Reactants Activation Energy (kcal/mol)
1,4-Michael Addition Aldehyde + Nucleophile 15 - 25
1,2-Direct Addition Aldehyde + Nucleophile 10 - 20

Note: Values are illustrative and depend heavily on the specific nucleophile, solvent, and level of theory used.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD applies classical mechanics (Newton's laws of motion) to a system of interacting particles, allowing researchers to observe molecular motion and conformational changes. pitt.edu

Intermolecular Interactions: MD simulations are also invaluable for studying how molecules interact with each other, for instance, in a solution. mdpi.com The carbonyl group of this compound is polar, with the oxygen atom having a partial negative charge and the carbon atom a partial positive charge. youtube.comlibretexts.org This polarity allows for dipole-dipole interactions with other polar molecules. libretexts.org MD simulations can model these interactions explicitly, providing insights into solvation effects and the formation of molecular aggregates. nih.govresearchgate.net Hydrophobic interactions involving the alkyl groups are also significant drivers of intermolecular association. researchgate.net

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic properties with increasing accuracy, serving as a powerful tool for structure verification and interpretation of experimental spectra.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Quantum chemical calculations can predict NMR chemical shifts (δ) for both ¹H and ¹³C nuclei. nih.gov The prediction is typically done by first optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus, often using DFT with specialized methods. github.io Comparing the computed shifts with experimental data can help assign peaks and confirm the proposed structure or identify the correct stereoisomer among several possibilities. nih.gov

Table 3: Illustrative Comparison of Predicted vs. Experimental ¹H NMR Chemical Shifts for Key Protons in an Unsaturated Aldehyde

Proton Predicted Chemical Shift (ppm) Typical Experimental Range (ppm)
Aldehydic (-CHO) 9.4 - 9.8 9.3 - 10.0
Vinylic (=CH-) 6.0 - 6.5 5.8 - 6.8
Methyl (-CH₃) 0.9 - 1.3 0.8 - 1.4

Note: The accuracy of the prediction depends on the level of theory, basis set, and inclusion of solvent effects.

Vibrational Frequencies: Infrared (IR) spectroscopy measures the vibrational modes of a molecule. Computational chemistry can calculate these vibrational frequencies by determining the second derivatives of the energy with respect to atomic displacements (the Hessian matrix). openmopac.netnih.gov The resulting calculated spectrum, after appropriate scaling to account for systematic errors, can be compared with an experimental IR spectrum. q-chem.com This allows for the assignment of specific absorption bands to the vibrations of functional groups, such as the characteristic C=O and C=C stretching frequencies in this compound. rowansci.com

Table 4: Predicted Vibrational Frequencies for Key Functional Groups in this compound

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹) Typical Experimental Range (cm⁻¹)
C=O Stretch Aldehyde ~1710 - 1730 ~1680 - 1715 (conjugated)
C=C Stretch Alkene ~1630 - 1650 ~1620 - 1680

Theoretical Investigation of Catalytic Reaction Pathways (e.g., Hydroacylation of 4-Pentenal)

Computational chemistry is instrumental in elucidating the complex mechanisms of catalyzed reactions. nih.gov The intramolecular hydroacylation of 4-pentenal (B109682) to form cyclopentanone (B42830) is a classic example of a transition-metal-catalyzed reaction where theoretical studies have provided deep mechanistic insights. wikipedia.org

This type of investigation involves using DFT to model the entire catalytic cycle. beilstein-journals.orgnih.gov Researchers calculate the structures and energies of all reactants, intermediates, transition states, and products involved in the proposed mechanism. The key steps in a rhodium- or iridium-catalyzed hydroacylation often include: wikipedia.orgnih.gov

Oxidative Addition: The aldehydic C-H bond adds to the metal center.

Olefin Coordination: The C=C double bond of the pentenal coordinates to the metal.

Migratory Insertion: The alkene inserts into the metal-hydride or metal-acyl bond.

Reductive Elimination: The final C-C bond is formed, releasing the product and regenerating the catalyst.

By mapping the energy profile of this cycle, computational studies can identify the rate-determining step, explain the observed selectivity, and even guide the design of more efficient catalysts. beilstein-journals.org These theoretical models can explore different possible pathways and rule out those that are energetically unfavorable, providing a detailed picture of the reaction mechanism at the molecular level. nih.gov

Q & A

Q. How should conflicting solubility data in polar vs. nonpolar solvents be addressed?

  • Methodology : Conduct systematic solubility trials using standardized shake-flask methods at controlled temperatures. Report Hansen solubility parameters and compare with COSMO-RS predictions to identify solvent-solute interactions .

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